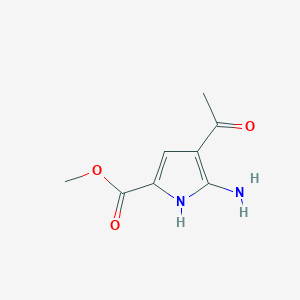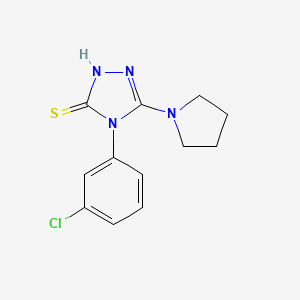![molecular formula C14H26N2O2 B2777755 Tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-yl)-N-methylcarbamate CAS No. 2470436-95-2](/img/structure/B2777755.png)
Tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-yl)-N-methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-yl)-N-methylcarbamate is a chemical compound with the molecular weight of 240.35 . It is also known by its IUPAC name, tert-butyl (3-azabicyclo [3.3.1]nonan-1-yl)carbamate . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H24N2O2/c1-12(2,3)17-11(16)15-13-6-4-5-10(7-13)8-14-9-13/h10,14H,4-9H2,1-3H3,(H,15,16) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 240.35 .Applications De Recherche Scientifique
Synthesis and Peptidomimetic Applications
Tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-yl)-N-methylcarbamate is a compound that finds application in the field of peptidomimetics, a branch of medicinal chemistry focused on the development of peptide-like molecules. An efficient synthesis of related constrained peptidomimetic compounds, useful for structure-activity studies in peptide-based drug discovery, has been demonstrated by Mandal et al. (2005). These compounds are synthesized through a process that involves cleavage, Michael addition, and hydrogenolysis to produce a fused ring system suitable for solid-phase synthesis, highlighting their utility in the synthesis of complex bioactive molecules Mandal, P., Kaluarachchi, K., Ogrin, D., Bott, S., & McMurray, J. (2005). The Journal of Organic Chemistry.
Precursor for Foldamer Studies
The compound also serves as a precursor for the study of a new class of foldamer based on aza/α-dipeptide oligomerization. Abbas et al. (2009) highlighted its role in the synthesis of tert-butyl 3-{[1-(methoxycarbonyl)ethyl]aminocarbonyl}-3-methylcarbazate, a molecule that extends the possibilities for designing foldamers, oligomers that fold into well-defined three-dimensional structures, for biomimetic applications Abbas, C., Jamart Grégoire, B., Vanderesse, R., & Didierjean, C. (2009). Acta Crystallographica Section E: Structure Reports Online.
Role in Synthetic Chemistry
Furthermore, this compound and its derivatives find extensive use in synthetic chemistry for the preparation of complex molecules. For instance, Lebel and Leogane (2005) reported a method for preparing Boc-protected amines via a mild and efficient one-pot Curtius rearrangement. This process highlights the compound's significance in generating protected amino acids and amines, which are crucial intermediates in pharmaceutical synthesis Lebel, H., & Leogane, O. (2005). Organic Letters.
Molecular Structure and Conformation Studies
Moreover, the study of the molecular structures and conformations of 3-azabicyclononanes, including derivatives of this compound, provides insights into the three-dimensional architecture of these compounds. Such studies are essential for understanding the interaction mechanisms of these molecules with biological targets. Kumaran et al. (1999) presented detailed analyses of the structure, conformation, and molecular geometry of similar compounds, contributing to the field of molecular design and drug development Kumaran, Ponnuswamy, Shanmugam, Jeyaraman, Shivakumar, & Fun. (1999). Acta Crystallographica. Section B, Structural Science.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with this compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
Propriétés
IUPAC Name |
tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-yl)-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16(4)14-7-5-6-11(8-14)9-15-10-14/h11,15H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGCKBMTRAPVJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C12CCCC(C1)CNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
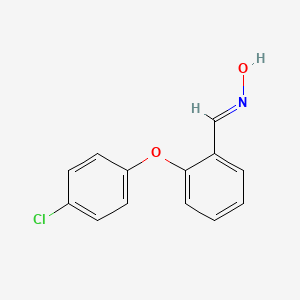
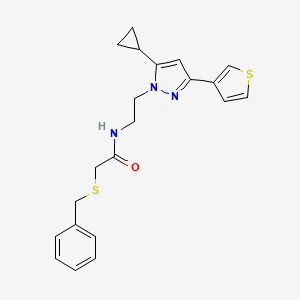
![[3-Amino-6-(tert-butyl)-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](4-fluorophenyl)methanone](/img/structure/B2777674.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,2,3,5,6-pentamethylbenzenesulfonamide](/img/structure/B2777676.png)
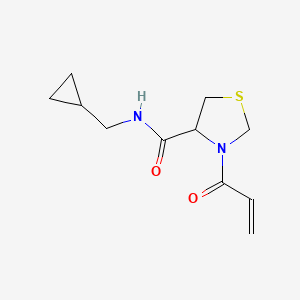


![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2777682.png)
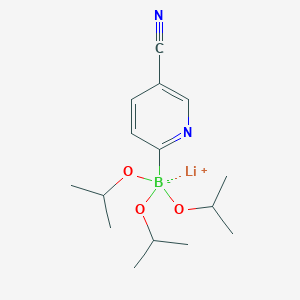
![(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2777690.png)

